MAO-A Inhibitory Potency: 125-Fold Weaker Than CR4056 Defines a Distinct Pharmacological Niche
The target compound inhibits recombinant human MAO-A with an IC50 of 25,300 nM (2.53E+4 nM), making it approximately 125-fold less potent than the clinical-stage analog CR4056 (2-phenyl-6-(1H-imidazol-1-yl)quinazoline), which has an MAO-A IC50 of 202.7 ± 10.3 nM [1][2]. Both values were generated against recombinant human MAO-A using kynuramine as substrate with fluorimetric detection of the 4-hydroxyquinoline metabolite product [1][2]. This quantitative difference demonstrates that the dual introduction of the 4-methoxy substituent on the 2-phenyl ring and the 4-methyl group on the 6-imidazole ring is not tolerated for MAO-A binding, effectively converting a potent inhibitor into a weak one.
| Evidence Dimension | MAO-A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 25,300 nM (2.53E+4 nM) |
| Comparator Or Baseline | CR4056 (2-phenyl-6-(1H-imidazol-1-yl)quinazoline): IC50 = 202.7 ± 10.3 nM |
| Quantified Difference | ~125-fold weaker (25,300 / 202.7 ≈ 124.8) |
| Conditions | Recombinant human MAO-A; kynuramine deamination assay; fluorimetric detection of 4-hydroxyquinoline; 20 min incubation |
Why This Matters
Procurement of the correct analog is essential for SAR studies, as substituting CR4056 for this compound would introduce a >100-fold potency error in MAO-A inhibition experiments.
- [1] BindingDB/ChEMBL. BDBM50493476 (CHEMBL172856). MAO-A IC50 = 2.53E+4 nM. Inhibition of recombinant human MAO-A assessed as inhibition of kynuramine conversion to fluorescent metabolite 4-hydroxyquinoline after 20 mins. Curated by ChEMBL. View Source
- [2] Ferrari F, Gorla L, Zanzola S, Appiani L, Caselli G, Tremolada S, Lanza M, Makovec F, Rovati LC. J Pain Res. 2011;4:111-123. Table S3. CR4056 MAO-A IC50 = 202.7 ± 10.3 nM (n=3). View Source
